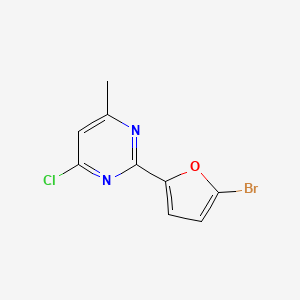

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine

Description

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 5-bromofuran-2-yl group at position 2, a chlorine atom at position 4, and a methyl group at position 4. Notably, derivatives containing bromofuran and pyrimidine moieties have been investigated as inhibitors of Mycobacterium tuberculosis EthR, a transcriptional repressor implicated in ethionamide resistance . The bromofuran group may enhance binding affinity through electronic or steric interactions, while the chloro and methyl substituents influence molecular stability and solubility.

Properties

IUPAC Name |

2-(5-bromofuran-2-yl)-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-5-4-8(11)13-9(12-5)6-2-3-7(10)14-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSPMVHBTOGZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(O2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine typically involves the bromination of furan derivatives followed by cyclization with pyrimidine precursors. One common method involves the bromination of 5-bromofuran-2-carbaldehyde, which is then reacted with 4-chloro-6-methylpyrimidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with similar pyrimidine derivatives:

Key Observations :

- Bromofuran vs.

- Substituent Positions : The placement of chlorine at C4 and methyl at C6 in the target compound contrasts with dichloro (C4, C6) and methoxy (C5) groups in 4,6-dichloro-5-methoxypyrimidine, affecting molecular symmetry and packing .

- Functional Group Additions : Compound L2 (from EthR inhibitor studies) retains the 5-bromofuran moiety but incorporates an acrylate chain, which likely modulates binding kinetics and solubility .

Physicochemical and Crystallographic Properties

- Molecular Weight and Solubility : The target compound (MW: ~287.5 g/mol) is lighter than L2 (MW: 384.1 g/mol) due to the absence of the difluorodioxole-acrylate group. This difference may reduce solubility in polar solvents compared to L2 .

- Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize a 3D framework . The target compound’s methyl group at C6 may disrupt similar interactions, favoring alternative packing modes.

Biological Activity

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the bromination of furan derivatives followed by cyclization with chloro and methyl substituents on the pyrimidine ring. The specific conditions and reagents used can influence the yield and purity of the final product.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The compound has been studied for its potential as a pharmacophore in drug design, particularly in targeting enzyme inhibition and receptor modulation.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The presence of the bromofuran moiety enhances its activity compared to similar compounds without this feature .

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Cytotoxicity Against Cancer Cells : Preliminary assays indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of various bromofuran derivatives, this compound demonstrated notable inhibition against Staphylococcus aureus with an IC50 value of approximately 20 µM. This suggests a promising application in developing new antibacterial agents .

Case Study 2: Anticancer Properties

A recent investigation into the cytotoxic effects on human breast cancer (MCF-7) cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 30 µM, indicating its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Pyrimidine derivative | Antibacterial, anticancer |

| 2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl | Chromen derivative | Moderate antibacterial |

| 4-(5-Bromofuran-2-yl)benzonitrile | Benzonitrile derivative | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.